Z-dehydro-Ala-OH

説明

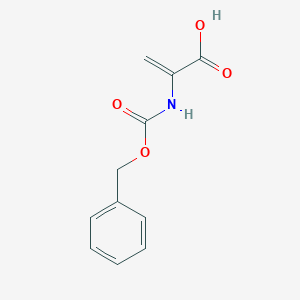

Z-dehydro-Ala-OH: , also known as Z-dehydroalanine, is a synthetic amino acid derivative. It is characterized by the presence of a dehydroalanine moiety, which is a non-proteinogenic amino acid. This compound is often used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology .

準備方法

Synthetic Routes and Reaction Conditions: Z-dehydro-Ala-OH can be synthesized through several methods. One common approach involves the dehydrohalogenation of serine derivatives. The reaction typically involves the use of a base, such as sodium hydroxide, to remove a hydrogen halide from the serine derivative, resulting in the formation of the dehydroalanine moiety .

Industrial Production Methods: Industrial production of this compound often involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers and solid-phase synthesis techniques to produce the compound in high yields and purity .

化学反応の分析

Types of Reactions: Z-dehydro-Ala-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the dehydroalanine moiety to alanine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dehydroalanine moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Alanine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Peptide Synthesis

Role as a Building Block

Z-dehydro-Ala-OH serves as a critical building block in peptide synthesis. Its incorporation allows researchers to create custom peptides tailored for specific biological applications. This capability is essential in drug development and biological studies where precise peptide configurations can influence therapeutic outcomes .

Protein Engineering

Structural and Functional Studies

In protein engineering, this compound can be integrated into protein structures to investigate their stability and functionality. By substituting standard amino acids with this compound, scientists can explore new therapeutic targets and enhance the stability of proteins against degradation . This approach is particularly useful in the design of proteins with improved pharmacological properties.

Drug Discovery

Intermediate in Pharmaceutical Development

this compound's unique reactivity positions it as a valuable intermediate in the synthesis of novel pharmaceuticals. It facilitates the development of compounds that specifically target biological pathways, thereby contributing to the creation of more effective drugs . The compound's ability to form stable linkages with other molecules enhances its utility in drug design.

Bioconjugation

Enhancing Drug Efficacy

In bioconjugation techniques, this compound is utilized to attach biomolecules to therapeutic agents or imaging agents. This process significantly improves the specificity and efficacy of targeted therapies. The ability to selectively modify biomolecules using this compound allows for the development of advanced drug delivery systems .

Research on Amino Acid Analogues

Insights into Metabolic Pathways

this compound plays a pivotal role in the study of amino acid analogues. Its application provides valuable insights into metabolic pathways and aids in the development of nutritional supplements. By understanding how these analogues interact within biological systems, researchers can formulate better dietary interventions .

Peptide Stability Enhancement

A study demonstrated that peptides incorporating this compound exhibited increased resistance to proteolytic degradation compared to their non-modified counterparts. This enhancement was attributed to the unique structural properties imparted by the dehydroalanine residue .

Drug Development

Research involving this compound has led to the successful synthesis of novel bioactive compounds that showed promising results in targeting specific cancer pathways. These compounds were developed through a series of reactions that utilized this compound as a key intermediate, showcasing its importance in pharmaceutical chemistry .

Bioconjugation Techniques

In another case study, this compound was employed in the bioconjugation of therapeutic antibodies with imaging agents. The resulting conjugates demonstrated enhanced targeting capabilities in vivo, highlighting the compound's potential in improving cancer diagnostics and therapeutics .

作用機序

The mechanism of action of Z-dehydro-Ala-OH involves its interaction with enzymes and proteins. The dehydroalanine moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or alter protein function, making this compound a useful tool for studying enzyme mechanisms and protein interactions .

類似化合物との比較

Z-dehydro-Ala-OMe: A methyl ester derivative of Z-dehydro-Ala-OH.

Z-Lys (Z)-OH: A lysine derivative with a similar protecting group.

Z-Tyr-OH: A tyrosine derivative with a similar protecting group

Uniqueness: this compound is unique due to its dehydroalanine moiety, which imparts distinct chemical reactivity and stability.

生物活性

Z-dehydro-Ala-OH, a dehydroamino acid derivative, has garnered attention in biochemical and pharmacological research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound (also known as Z-ΔAla) is characterized by the presence of a double bond between the alpha and beta carbon atoms of the alanine residue. This modification significantly alters its reactivity and biological properties compared to standard amino acids.

Synthesis Methods:

- Dehydration Reactions : The synthesis of this compound typically involves dehydration reactions from standard amino acids using reagents such as TBTU or through enzymatic methods that facilitate the formation of dehydroamino acids.

- Peptide Coupling : this compound can be incorporated into peptides via standard peptide coupling techniques, which allow for the exploration of its biological activity in a peptide context .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that dehydroamino acids can disrupt bacterial cell wall synthesis and interfere with protein synthesis mechanisms. For instance, this compound has been reported to enhance the efficacy of certain antibiotics by acting synergistically to inhibit bacterial growth.

- Mechanism : The double bond in this compound may mimic transition states in enzymatic reactions, thereby inhibiting enzymes crucial for bacterial survival .

Effects on Protein Structure

Research indicates that this compound can influence the stability and conformation of peptides and proteins. The incorporation of this compound into peptide sequences can lead to increased resistance to proteolytic degradation, making it a valuable tool in drug design.

- Stability Studies : Comparative studies have demonstrated that peptides containing this compound exhibit greater stability against proteolytic enzymes such as Pronase, suggesting potential applications in therapeutic peptide development .

Immunomodulatory Effects

This compound has been implicated in modulating immune responses. It may influence cytokine production and lymphocyte proliferation, which are critical for maintaining immune homeostasis.

- Research Findings : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Case Studies

- Antibacterial Activity Against Pseudomonas aeruginosa :

-

Stability in Therapeutic Peptides :

- In a comparative analysis involving various dehydroamino acids, peptides containing this compound were found to maintain higher levels of integrity after exposure to proteolytic enzymes compared to their non-modified counterparts. This suggests that incorporating this compound could enhance the therapeutic viability of peptide-based drugs .

特性

IUPAC Name |

2-(phenylmethoxycarbonylamino)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHJVTWVRPQBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405449 | |

| Record name | Z-dehydro-Ala-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39692-63-2 | |

| Record name | Z-dehydro-Ala-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。